6-Bromo-4-chloro-1H-indazole-3-carbonitrile
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Overview
Description
6-Bromo-4-chloro-1H-indazole-3-carbonitrile is a heterocyclic compound that contains both bromine and chlorine substituents on an indazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-4-chloro-1H-indazole-3-carbonitrile typically involves the bromination and chlorination of indazole derivatives. One common method includes the diazotization of 4-chloro-2-fluoroaniline followed by bromination using N-bromosuccinimide (NBS). The resulting intermediate is then subjected to further reactions to introduce the carbonitrile group .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. Recrystallization and other purification techniques are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-4-chloro-1H-indazole-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures
Common Reagents and Conditions:
Substitution: Reagents like sodium hydride (NaH) and potassium carbonate (K2CO3) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used
Major Products: The major products formed from these reactions include various substituted indazole derivatives, which can be further utilized in pharmaceutical synthesis .
Scientific Research Applications
6-Bromo-4-chloro-1H-indazole-3-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of potential anticancer, anti-inflammatory, and antimicrobial agents.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: It is employed in the development of new materials and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 6-Bromo-4-chloro-1H-indazole-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with receptors to modulate signal transduction pathways, leading to various biological effects .
Comparison with Similar Compounds
- 6-Bromo-1H-indazole-4-carboxaldehyde
- 4-Bromo-6-chloro-1H-indazole
- 6-Bromo-4-chloro-1H-indazole-3-carbonitrile
Comparison: this compound is unique due to the presence of both bromine and chlorine substituents, which confer distinct chemical reactivity and biological activity compared to other indazole derivatives. Its carbonitrile group also enhances its potential as a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C8H3BrClN3 |
---|---|
Molecular Weight |
256.48 g/mol |
IUPAC Name |
6-bromo-4-chloro-1H-indazole-3-carbonitrile |
InChI |
InChI=1S/C8H3BrClN3/c9-4-1-5(10)8-6(2-4)12-13-7(8)3-11/h1-2H,(H,12,13) |
InChI Key |
QADDNDISKZSFCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1NN=C2C#N)Cl)Br |
Origin of Product |
United States |
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